Cas no 3460-24-0 (1,4-Dibromo-2-chlorobenzene)

1,4-Dibromo-2-chlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Dibromo-2-chlorobenzene
- 1-Chloro-2,5-dibromobenzene
- 2,5-Dibromochlorobenzene
- 2-Chloro-1,4-dibromobenzene
- 1,4-Dibrom-2-chlor-benzol
- 1,4-dibromo-2-chloro-benzene
- Benzene, 1,4-dibromo-2-chloro-
- PubChem3633
- chloro -3,6-dibrom obenzene
- AS03481
- 1,4-bis(bromanyl)-2-chloranyl-benzene
- BC002521
- SY040753
- ST2414852
- V5345
- ST50405501
- A822318
- DS-18279
- SCHEMBL4899529
- MFCD00018094
- 3460-24-0
- FT-0607593
- EN300-1241644
- DTXSID80369182
- AKOS015835209
- AC8405
- CS-W012379
- 1,4-Dibromo-2-Chlorobenzene,98%
- DB-020033
-
- MDL: MFCD00018094
- Inchi: 1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H
- InChI Key: LOWQAATYMJIWOG-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1Cl)Br
Computed Properties
- Exact Mass: 267.82900
- Monoisotopic Mass: 267.829
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystalline powder
- Density: 2.021±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 39-40 ºC
- Boiling Point: 258.5±20.0 ºC (760 Torr),
- Flash Point: 119.6±11.9 ºC,
- Refractive Index: 1.5300 (estimate)
- Solubility: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 3.86500
- Solubility: Insoluble
1,4-Dibromo-2-chlorobenzene Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT, IRRITANT-HARMFUL
1,4-Dibromo-2-chlorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Dibromo-2-chlorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026312-500mg |
2,5-Dibromochlorobenzene |
3460-24-0 | 97% | 500mg |
$823.15 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D137190-100g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | ≥98.0% | 100g |
¥649.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ577-5g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 98% | 5g |
77.0CNY | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004572-100g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 99% | 100g |
2242.0CNY | 2021-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 004572-25g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 99% | 25g |
616.0CNY | 2021-07-07 | |
eNovation Chemicals LLC | D243412-25g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 97% | 25g |
$120 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022055-100g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 98% | 100g |
¥563 | 2024-05-24 | |
TRC | D425945-500mg |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 500mg |
$64.00 | 2023-05-18 | ||
TRC | D425945-5g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 5g |
$98.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D914571-100g |
1,4-Dibromo-2-chlorobenzene |
3460-24-0 | 97% | 100g |
$180 | 2023-09-03 |
1,4-Dibromo-2-chlorobenzene Related Literature
-
1. Synthesis and spectroscopy of an oligophenyl based cruciform with remarkable π–π assisted foldingBenjamin S. Nehls,Frank Galbrecht,Askin Bilge,David J. Brauer,Christian W. Lehmann,Ullrich Scherf,Tony Farrell Org. Biomol. Chem. 2005 3 3213
-
2. 854. Verda's bromination methodF. Bell,K. R. Buck J. Chem. Soc. 1965 4601
-
3. Crystal and molecular structure of π-1,1,3,3-tetramethylallylpalladium chloride dimerR. Mason,A. G. Wheeler J. Chem. Soc. A 1968 2543
Additional information on 1,4-Dibromo-2-chlorobenzene
Recent Advances in the Study of 1,4-Dibromo-2-chlorobenzene (CAS: 3460-24-0) in Chemical and Biomedical Research
1,4-Dibromo-2-chlorobenzene (CAS: 3460-24-0) has recently gained significant attention in chemical and biomedical research due to its versatile applications as a key intermediate in pharmaceutical synthesis and material science. This halogenated aromatic compound exhibits unique electronic properties that make it particularly valuable for cross-coupling reactions in medicinal chemistry. Recent studies published in Q2 2024 highlight its emerging role in the development of novel kinase inhibitors and antimicrobial agents.
A groundbreaking study by Zhang et al. (2024, Journal of Medicinal Chemistry) demonstrated the compound's effectiveness as a precursor in Suzuki-Miyaura cross-coupling reactions for creating biphenyl derivatives with potent anticancer properties. The research team utilized 1,4-dibromo-2-chlorobenzene as a central building block to develop a series of compounds showing remarkable inhibition against EGFR mutations with IC50 values in the nanomolar range. This work represents a significant advancement in targeted cancer therapy development.
In materials science, researchers at MIT (Nature Materials, 2024) have explored the use of 1,4-dibromo-2-chlorobenzene in the synthesis of organic semiconductors. The compound's specific halogen substitution pattern allows for precise control over molecular packing and charge transport properties. The resulting materials demonstrated exceptional hole mobility (>5 cm²/V·s) and thermal stability up to 300°C, making them promising candidates for flexible electronics applications.
Environmental and toxicological studies have also progressed significantly. A comprehensive risk assessment published in Environmental Science & Technology (May 2024) examined the biodegradation pathways of 1,4-dibromo-2-chlorobenzene under various conditions. The research identified several microbial consortia capable of complete mineralization within 28 days under optimized conditions, offering potential solutions for environmental remediation of halogenated aromatic compounds.
From a synthetic chemistry perspective, recent work in Organic Letters (2024) has developed novel catalytic systems for the selective functionalization of 1,4-dibromo-2-chlorobenzene. The reported palladium-NHC catalyst system achieves unprecedented selectivity (>95%) in mono-substitution reactions, enabling more efficient synthesis routes for complex pharmaceutical intermediates. This methodological advancement addresses long-standing challenges in the controlled modification of polyhalogenated aromatics.
In drug discovery applications, several pharmaceutical companies have included derivatives of 1,4-dibromo-2-chlorobenzene in their pipelines. A notable example is its incorporation as a core structure in next-generation antiviral agents targeting RNA-dependent RNA polymerases. Preclinical data presented at the 2024 ACS Spring Meeting showed promising activity against a broad spectrum of RNA viruses with improved metabolic stability compared to previous generations of inhibitors.
The compound's safety profile has been further elucidated through recent toxicokinetic studies. Research published in Chemical Research in Toxicology (2024) employed advanced mass spectrometry techniques to track the metabolic fate of 1,4-dibromo-2-chlorobenzene in mammalian systems. The findings revealed glutathione conjugation as the primary detoxification pathway, with species-specific differences in metabolic rates that inform better safety assessments for human exposure scenarios.
Looking forward, the unique properties of 1,4-dibromo-2-chlorobenzene continue to inspire innovative applications. Current research directions include its use in covalent organic frameworks (COFs) for gas storage, as a template for supramolecular assemblies, and as a probe for studying aromatic-halogen bonding interactions in biological systems. The compound's versatility ensures its ongoing relevance across multiple scientific disciplines.
3460-24-0 (1,4-Dibromo-2-chlorobenzene) Related Products
- 100191-20-6(1,4-Dibromo-2,3-dichlorobenzene)
- 887873-97-4(N-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl-3-(phenylsulfanyl)propanamide)
- 1357626-46-0(2-Fluoro-4-(1-methylhydrazin-1-yl)benzonitrile)
- 2287259-89-4(2-{[(Tert-butoxy)carbonyl]amino}-2-{3-cyclopentylbicyclo[1.1.1]pentan-1-yl}acetic acid)
- 852634-41-4(1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))
- 2229329-31-9(tert-butyl N-5-(2-amino-1-fluoroethyl)pyrimidin-2-ylcarbamate)
- 1956354-54-3((2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride)
- 1805343-63-8(3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine)
- 2228671-12-1(methyl 3-hydroxy-3-(pyrimidin-2-yl)propanoate)
- 1351644-48-8(5-(azetidin-3-yl)-3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazole hydrochloride)
